Benzyl 4-((3-bromo-5-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate
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Overview
Description
Benzyl 4-((3-bromo-5-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a benzyl group and a phenoxy group containing bromine and a methoxycarbonyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-((3-bromo-5-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. One common method involves the reaction of benzylamine with methyl acrylate under reflux conditions to form N,N-bis(β-methoxycarbonyl)benzylamine. This intermediate is then cyclized in the presence of sodium methoxide to yield the piperidine derivative .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-((3-bromo-5-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bromine or methoxycarbonyl groups.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution of the bromine atom can yield a variety of aryl or alkyl derivatives.
Scientific Research Applications
Benzyl 4-((3-bromo-5-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 4-((3-bromo-5-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The piperidine ring and phenoxy group allow it to bind to certain receptors or enzymes, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Benzyl 4-((3-chloro-5-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate
- Benzyl 4-((3-fluoro-5-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate
- Benzyl 4-((3-iodo-5-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate
Uniqueness
The uniqueness of Benzyl 4-((3-bromo-5-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate lies in its specific substitution pattern, which can influence its reactivity and binding properties. The presence of the bromine atom, in particular, can affect its behavior in chemical reactions and its interaction with biological targets .
Properties
IUPAC Name |
benzyl 4-[(3-bromo-5-methoxycarbonylphenoxy)methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24BrNO5/c1-27-21(25)18-11-19(23)13-20(12-18)28-14-17-7-9-24(10-8-17)22(26)29-15-16-5-3-2-4-6-16/h2-6,11-13,17H,7-10,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXDCFWBPKXEXFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)Br)OCC2CCN(CC2)C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24BrNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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